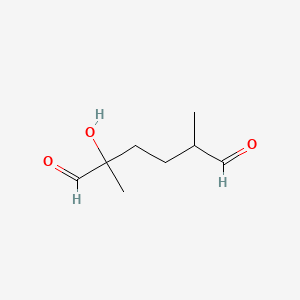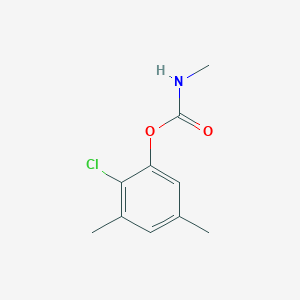![molecular formula C11H12BrNOS B15349600 6-Bromo-1,4,4-trimethyl-1H-benzo[D][1,3]oxazine-2(4H)-thione CAS No. 885268-07-5](/img/structure/B15349600.png)
6-Bromo-1,4,4-trimethyl-1H-benzo[D][1,3]oxazine-2(4H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-1,4,4-trimethyl-1H-benzo[D][1,3]oxazine-2(4H)-thione is a unique compound known for its complex molecular structure. Characterized by a bromine atom, this benzo oxazine derivative is interesting in its potential applications and reactivity. The oxazine ring contributes to its stability, while the presence of the bromine and thione groups adds to its functional versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
Route 1: : Synthesis typically starts with the formation of a benzo-oxazine precursor, which involves cyclization reactions facilitated by specific catalysts.
Route 2: : Introducing the bromine atom can be achieved through halogenation reactions using reagents like bromine or N-bromosuccinimide.
Route 3: : The thione group is introduced through a sulfurization reaction, often using elemental sulfur or thionation agents.
Industrial Production Methods
Batch Processing: : Conducting reactions in controlled environments with precise temperature, pressure, and reagent additions.
Continuous Flow Reactors: : Enhancing reaction efficiency and consistency through automated systems, ensuring high-purity yields.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Can undergo oxidation reactions, particularly at the sulfur and methyl groups, forming sulfoxides or sulfones.
Reduction: : The compound's aromatic ring and thione group can be targeted for reduction reactions.
Substitution: : Bromine allows for various substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide for oxidation.
Reducing Agents: : Sodium borohydride for reductions.
Substitution Reagents: : Grignard reagents for bromine substitution.
Major Products
Oxidation Products: : Sulfoxides and sulfones.
Reduction Products: : Fully reduced benzene derivatives.
Substitution Products: : Varied functional group derivatives based on the substituent introduced.
Scientific Research Applications
Chemistry: : Used in the synthesis of complex organic molecules due to its versatile functional groups.
Biology: : Potential use in studying enzyme inhibition due to its thione group.
Medicine: : Investigated for pharmaceutical applications as a potential antiviral or antibacterial agent.
Industry: : Utilized in materials science for creating polymers and advanced materials due to its stability and reactivity.
Mechanism of Action
Mechanism: : The compound's effects are mediated through interactions with cellular proteins and enzymes. The bromine atom and thione group are key to its reactivity, facilitating binding to molecular targets.
Molecular Targets and Pathways: : Potential targets include enzymes involved in oxidative stress response and pathways related to DNA replication and repair.
Comparison with Similar Compounds
6-Chloro-1,4,4-trimethyl-1H-benzo[D][1,3]oxazine-2(4H)-thione: : Similar structure but chlorine instead of bromine, slightly less reactive.
6-Fluoro-1,4,4-trimethyl-1H-benzo[D][1,3]oxazine-2(4H)-thione: : Fluorine atom, differing reactivity and smaller size.
6-Methyl-1,4,4-trimethyl-1H-benzo[D][1,3]oxazine-2(4H)-thione: : Methyl group, less reactive but higher stability.
Properties
CAS No. |
885268-07-5 |
|---|---|
Molecular Formula |
C11H12BrNOS |
Molecular Weight |
286.19 g/mol |
IUPAC Name |
6-bromo-1,4,4-trimethyl-3,1-benzoxazine-2-thione |
InChI |
InChI=1S/C11H12BrNOS/c1-11(2)8-6-7(12)4-5-9(8)13(3)10(15)14-11/h4-6H,1-3H3 |
InChI Key |
SMAJBEVHQCLZSF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)Br)N(C(=S)O1)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


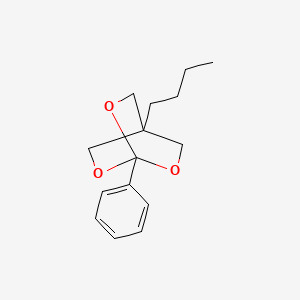

![Acetamide, N-[2-(chloroacetyl)phenyl]-](/img/structure/B15349535.png)

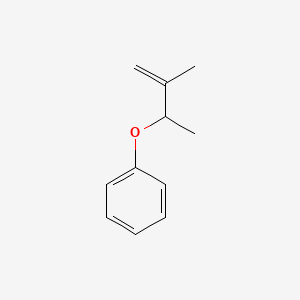
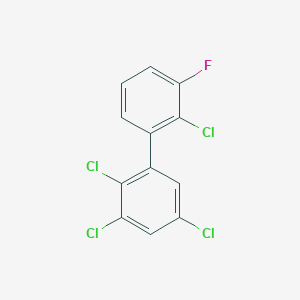
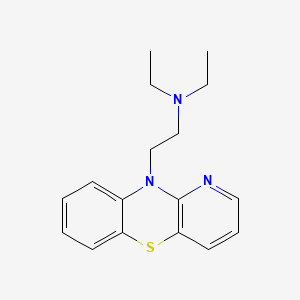
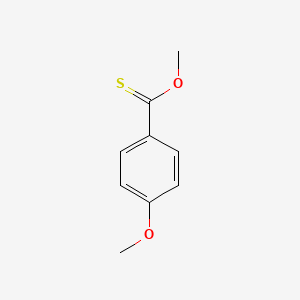
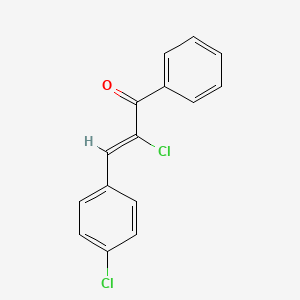
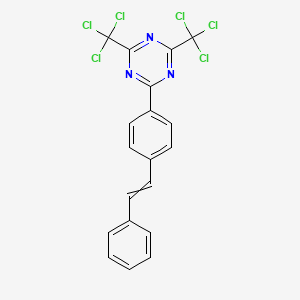
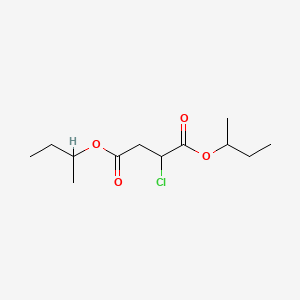
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[(2-hydroxypropyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl]amino]-](/img/structure/B15349612.png)
